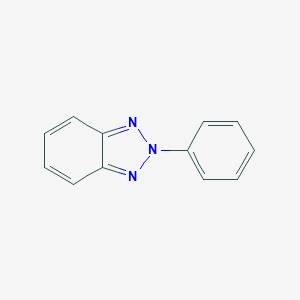

2-Phenyl-2H-benzotriazole

Vue d'ensemble

Description

2-Phenyl-2H-benzotriazole is a chemical compound belonging to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. The phenyl group attached to the second position of the triazole ring distinguishes this compound from other benzotriazole derivatives. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2H-benzotriazole typically involves the reaction of o-phenylenediamine with nitrous acid, followed by the cyclization of the resulting diazonium salt. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenyl-2H-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral potential of 2-phenyl-2H-benzotriazole derivatives, particularly against the Hantaan virus and the human respiratory syncytial virus (RSV).

- Hantaan Virus Inhibition : A series of 5,6-dichloro derivatives demonstrated significant antiviral activity with an effective concentration (EC) in the range of 4–5 µM, outperforming ribavirin, a standard antiviral drug. These compounds showed low cytotoxicity, making them promising candidates for further development in treating hantaviral diseases .

- RSV Inhibition : Several derivatives exhibited potent inhibitory effects on RSV infection in plaque reduction assays. Notably, compound 10d was effective during the early phase of RSV infection, suggesting its mechanism may involve interference with viral entry processes .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of benzotriazole derivatives have been documented extensively. Compounds synthesized from this compound exhibited moderate to good activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Material Science Applications

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb harmful UV radiation and prevent degradation of materials. The incorporation of this compound into polymer formulations enhances durability and longevity in outdoor applications.

Antiviral Research Study

A study conducted on various substituted benzotriazoles revealed that certain modifications to the 2-phenyl group significantly enhanced antiviral activity against RSV while maintaining low cytotoxicity levels .

Photovoltaic Efficiency Enhancement

Research on the integration of this compound oligomers into organic photovoltaic devices showed an increase in power conversion efficiency by optimizing the donor–acceptor interactions within the polymer matrix .

Mécanisme D'action

The mechanism of action of 2-Phenyl-2H-benzotriazole involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. For example, its UV-absorbing properties are attributed to the ability to dissipate absorbed energy through intramolecular hydrogen bonding and tautomerism.

Comparaison Avec Des Composés Similaires

2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties and used as a UV stabilizer.

2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole: Another UV absorber with similar applications in plastics and coatings.

2-(2-Hydroxy-5-tert-butylphenyl)-2H-benzotriazole: Used in industrial applications for its stability and UV protection.

Uniqueness: 2-Phenyl-2H-benzotriazole is unique due to its specific structural features, which confer distinct physicochemical properties. Its phenyl group enhances its stability and reactivity, making it a versatile compound in various applications. Compared to other benzotriazole derivatives, it offers a balance of stability, reactivity, and functional versatility, making it valuable in both research and industrial contexts.

Activité Biologique

2-Phenyl-2H-benzotriazole (PBTA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the benzotriazole family, which is known for its applications in various fields, including pharmaceuticals, agriculture, and materials science. The biological activity of PBTA is particularly notable in its potential as an anticancer agent, antiviral properties, and effects on environmental organisms.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring fused with a triazole ring. This configuration contributes to its unique chemical reactivity and biological interactions. The molecule's planar conformation aids in its interaction with biological targets, influencing its pharmacological properties.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H10N4 |

| Molecular Weight | 226.24 g/mol |

| Melting Point | 114–116 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that PBTA exhibits significant anticancer activity. A study demonstrated that derivatives of benzotriazole, including PBTA, were evaluated against various cancer cell lines. The mechanism of action is believed to involve the inhibition of critical enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity Against Breast Cancer Cells

In a comparative study, PBTA derivatives were tested against the T47D breast cancer cell line using the MTT assay. The results indicated that certain derivatives displayed cytotoxic effects comparable to etoposide, a standard chemotherapeutic agent. Notably, modifications to the benzotriazole structure enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Antiviral Activity

PBTA has also been investigated for its antiviral properties, particularly against the Respiratory Syncytial Virus (RSV). In vitro assays revealed that PBTA derivatives inhibited RSV infection effectively at micromolar concentrations while exhibiting low cytotoxicity in human primary cell lines.

Table 2: Antiviral Efficacy of PBTA Derivatives Against RSV

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |

|---|---|---|---|

| PBTA Derivative 1 | 5.0 | >100 | 20 |

| PBTA Derivative 2 | 3.5 | >100 | 28.57 |

The selectivity index indicates that these compounds can be promising candidates for further development as antiviral agents targeting RSV .

Environmental Impact

Benzotriazoles, including PBTA, have raised concerns regarding their environmental impact due to their widespread use as UV stabilizers in plastics and personal care products. Studies have shown that these compounds can bioaccumulate and exert toxic effects on aquatic organisms such as Chlamydomonas reinhardtii and Daphnia magna. The interaction with human serum albumin (HSA) suggests potential endocrine-disrupting effects, highlighting the need for careful assessment of their ecological risks .

The biological activity of PBTA is largely attributed to its ability to interact with various biological targets:

- Anticancer Mechanism : Inhibition of cytochrome P450 enzymes involved in steroid biosynthesis has been suggested as a mechanism by which PBTA exerts its anticancer effects .

- Antiviral Mechanism : Compounds like PBTA may interfere with viral entry or replication processes by disrupting interactions between viral proteins and host cell receptors .

Propriétés

IUPAC Name |

2-phenylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLKUOFBZMRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172693 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-72-9 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-phenyl-2H-benzotriazole in organic solar cells?

A: Research suggests that this compound shows promise as an acceptor building block in organic photovoltaic devices. Specifically, incorporating it into donor-acceptor oligomers and polymers has demonstrated potential for creating efficient organic solar cells. [, ]

Q2: How does the film formation process influence the performance of this compound-based organic solar cells?

A: Studies indicate that the morphology of the absorber layer, significantly influenced by deposition conditions like drying time and temperature, plays a crucial role in the performance of these solar cells. Optimizing these conditions is vital for achieving efficient devices. []

Q3: What is the impact of adding processing additives like 1,8-diiodooctane (DIO) to this compound-based organic solar cells?

A: Research has shown that incorporating DIO as a processing additive can significantly enhance the fill factor and power conversion efficiency of these solar cells. This improvement is attributed to a finer bulk morphology in the active layer and enhanced polymer aggregation, leading to better photon harvesting. []

Q4: What is the molecular conformation of this compound?

A: The conformation of this compound, particularly the arrangement around the single bond connecting the benzotriazole and phenyl rings, has been investigated using X-ray diffraction and NMR spectroscopy, both in solution and solid state. These studies, corroborated by computational methods like ab initio calculations, provide valuable insights into the molecule's three-dimensional structure. []

Q5: Are there alternative synthesis pathways for this compound derivatives?

A: Yes, novel synthetic routes have been developed for specific derivatives like 4-hydroxy-2-phenyl-2H-benzotriazoles. These new methods can potentially offer advantages in terms of yield, purity, and accessibility of specific isomers. []

Q6: How does the introduction of substituents affect the fluorescence properties of this compound derivatives?

A: Research on fluorescent this compound dyes indicates that incorporating proton-donating substituents can significantly modulate their fluorescence properties. This modification highlights the potential for tailoring the compound's optical characteristics for specific applications. []

Q7: How does the structure of this compound relate to its function in material applications?

A: Understanding the relationship between the structure and properties of this compound is crucial for its effective utilization. For instance, the planar conformation of the molecule, as revealed by structural studies, can influence its packing behavior in the solid state, impacting its charge transport properties in organic electronic devices. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.